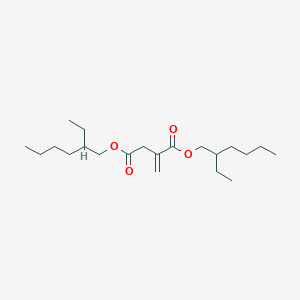

Bis(2-ethylhexyl) methylenesuccinate

Description

Contextualization within Unsaturated Ester Chemistry

Bis(2-ethylhexyl) methylenesuccinate is classified as an unsaturated ester. Its key structural feature is the presence of an exocyclic double bond (a vinylidene group), which originates from its itaconic acid backbone. nih.govwordpress.com This α,β-unsaturated bond is a site of high reactivity, making the molecule susceptible to addition reactions and, most importantly, radical polymerization. mdpi.comrsc.org

In the broader context of unsaturated ester chemistry, itaconic acid and its esters are often compared to petroleum-derived monomers like acrylic acid and methacrylic acid. researchgate.netrsc.org The structural similarity allows them to be considered as potential bio-based substitutes in various polymerization processes. acs.org The presence of two ester groups, in addition to the reactive double bond, makes this compound a trifunctional building block, offering multiple pathways for chemical transformations and polymer synthesis. researchgate.netrsc.org

Significance in Polymer and Material Science Research

The significance of this compound in polymer and material science is twofold. Firstly, it serves as a monomer for creating a variety of polymers. The reactive double bond allows it to undergo vinyl polymerization to form homopolymers or be integrated as a co-monomer with other molecules to synthesize specialized polyesters and poly(ester amides). rsc.orgmdpi.comsoftbeam.net These polymers find potential applications as UV-curing resins for coatings, inks, and adhesives. mdpi.comrsc.org The long 2-ethylhexyl side chains influence the properties of the resulting polymer, often imparting increased flexibility and a lower glass transition temperature.

Secondly, it is utilized as a plasticizer, an additive that increases the flexibility and durability of materials. lookchem.com Its incorporation into polymers like resins and adhesives can enhance their performance by improving elongation and resistance to cracking. lookchem.com As it is derived from itaconic acid—a product of biomass fermentation—this compound is a key component in the development of sustainable, bio-based materials designed to replace conventional petrochemical-based products. wordpress.commdpi.com

Historical Context of Itaconic Acid Derivatives in Synthetic Chemistry

The history of itaconic acid derivatives is intrinsically linked to the discovery and production of itaconic acid itself. Itaconic acid was first identified in 1836 by the chemist Samuel Baup as a product of the thermal decomposition (pyrolysis) of citric acid. softbeam.netwikipedia.org Its name is an anagram of "aconitic acid," another compound involved in its early synthesis. softbeam.net

For many years, chemical synthesis methods, such as the decarboxylation of aconitic acid, were the primary means of production, but these were often inefficient. researchgate.net A significant shift occurred with the discovery in the late 1920s that itaconic acid could be produced biologically. wikipedia.org Since the 1960s, the primary commercial method of production has been the fermentation of carbohydrates like glucose or molasses using the fungus Aspergillus terreus. researchgate.netmdpi.comwikipedia.org This biotechnological route proved to be much more efficient. researchgate.net The importance of itaconic acid as a renewable chemical building block was officially recognized when the U.S. Department of Energy listed it as one of the top 12 value-added chemicals from biomass, highlighting the potential of its derivatives, including this compound, in building a sustainable chemical industry. researchgate.networdpress.com

Chemical and Physical Properties of this compound

The following table summarizes key properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | bis(2-ethylhexyl) 2-methylidenebutanedioate | nih.gov |

| Synonyms | Bis(2-ethylhexyl) itaconate, Dioctyl itaconate | lookchem.comlookchem.com |

| CAS Number | 2287-83-4 | nih.gov |

| Molecular Formula | C₂₁H₃₈O₄ | nih.gov |

| Molecular Weight | 354.52 g/mol | lookchem.com |

| Density | 0.938 - 0.94 g/cm³ | lookchem.comlookchem.com |

| Boiling Point | 421.1°C at 760 mmHg | lookchem.comlookchem.com |

| Flash Point | 187 - 195.5°C | lookchem.comlookchem.com |

| Refractive Index | 1.4510 to 1.4540 | lookchem.comlookchem.com |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

| Rotatable Bond Count | 17 | lookchem.com |

Structure

2D Structure

Properties

IUPAC Name |

bis(2-ethylhexyl) 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38O4/c1-6-10-12-18(8-3)15-24-20(22)14-17(5)21(23)25-16-19(9-4)13-11-7-2/h18-19H,5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGNRQCGWXXLTIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293917 | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2287-83-4 | |

| Record name | 2287-83-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-ethylhexyl) Itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Bis 2 Ethylhexyl Methylenesuccinate

Chemical Synthesis Pathways

The primary route for synthesizing bis(2-ethylhexyl) methylenesuccinate is through the direct esterification of itaconic acid with 2-ethylhexanol. This process involves the reaction of the two carboxylic acid groups of itaconic acid with the hydroxyl groups of two 2-ethylhexanol molecules, forming a diester and releasing water as a byproduct.

Esterification Reactions and Process Optimization

The esterification of itaconic acid with 2-ethylhexanol is a reversible reaction. To achieve high yields of the desired diester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant, usually the alcohol, and continuously removing the water formed during the reaction.

Process optimization focuses on several key parameters to maximize yield and purity while minimizing reaction time and energy consumption.

Molar Ratio: An excess of 2-ethylhexanol is often used to drive the reaction forward. The specific ratio can vary depending on the catalyst and reaction conditions.

Temperature: The reaction temperature is a critical factor. Higher temperatures increase the reaction rate but can also lead to side reactions, such as the isomerization of itaconic acid to citraconic or mesaconic acid, which are less reactive. researchgate.netnih.gov A temperature of 150°C is often considered a limit to minimize these isomerization reactions. researchgate.netnih.gov For the esterification of similar compounds like acrylic acid with 2-ethylhexanol, optimal temperatures have been reported around 90°C.

Water Removal: Efficient removal of water is crucial. This is commonly achieved through azeotropic distillation using a solvent like toluene (B28343) or by operating the reactor under vacuum.

Inhibitors: To prevent the premature polymerization of the unsaturated itaconate molecule at elevated temperatures, polymerization inhibitors such as hydroquinone (B1673460) or 4-methoxyphenol (B1676288) (MEHQ) are often added to the reaction mixture. researchgate.net

Optimization studies, such as those using the Box-Behnken design for similar polyester (B1180765) synthesis, allow for the systematic evaluation of variables like temperature, time, and catalyst amount to determine the optimal conditions for achieving the highest degree of esterification and product quality. nih.govresearchgate.net

Catalyst Systems and Their Influence on Reaction Efficiency

Catalysts are essential for achieving a practical reaction rate in the esterification of itaconic acid. The choice of catalyst influences not only the reaction speed but also the product selectivity and the ease of purification. Catalysts for this process can be broadly categorized as homogeneous or heterogeneous. mdpi.com

Homogeneous Catalysts: These catalysts are soluble in the reaction medium.

Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (pTSA) are effective and widely used. researchgate.net They work by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. mdpi.com However, these catalysts can be corrosive, difficult to separate from the product, and may promote side reactions. researchgate.net

Heterogeneous Catalysts: These are solid catalysts that are not soluble in the reaction medium, offering significant advantages in terms of separation, reusability, and reduced waste. mdpi.comdergipark.org.tr

Ion-Exchange Resins: Acidic resins like Amberlyst-15 and Amberlyst-36 are effective solid acid catalysts. dergipark.org.tr They possess high acidity and thermal stability, making them suitable for esterification reactions. mdpi.comdergipark.org.tr

Zeolites: These microporous aluminosilicates, particularly structures like Beta zeolites (BEA-Type), are valued for their thermal stability, tunable acidity, and shape-selective properties. mdpi.com

Sulfated Metal Oxides: Materials such as sulfated zirconia (SO₄²⁻/ZrO₂) exhibit high catalytic activity. researchgate.net Promoting them with other metals, like iron, can further enhance their performance.

Heteropolyacids (HPAs): Compounds like phosphotungstic acid show high catalytic activity, sometimes exceeding that of conventional liquid acids. iitm.ac.in They can be used in bulk or supported on materials like silica (B1680970) to improve their stability and surface area. iitm.ac.in

The efficiency of these catalysts is influenced by factors such as their acid strength, number of acid sites, surface area, and pore structure, which affects the accessibility of the reactants to the active sites.

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous (Brønsted Acids) | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (pTSA) | High activity, low cost | Corrosive, difficult to separate, potential for side reactions |

| Heterogeneous (Ion-Exchange Resins) | Amberlyst-15, Amberlyst-36 | Easily separable, reusable, non-corrosive, high thermal stability | Lower activity than some homogeneous catalysts, potential for deactivation |

| Heterogeneous (Zeolites) | Beta zeolites (BEA-Type), H-BEA | High thermal stability, tunable acidity, shape selectivity | Can be susceptible to deactivation by coking, diffusion limitations for bulky molecules |

| Heterogeneous (Sulfated Metal Oxides) | Sulfated Zirconia (SO₄²⁻/ZrO₂) | High catalytic activity, stable | Can be complex to synthesize |

| Heterogeneous (Heteropolyacids) | Phosphotungstic Acid (PTA), Silicotungstic Acid (STA) | Very high acidity and activity, "pseudoliquid phase" behavior | Low surface area in bulk form, can be soluble in polar media |

Investigation of Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for the synthesis of this compound are not extensively published, valuable insights can be drawn from studies on analogous esterification reactions, such as acetic acid or acrylic acid with 2-ethylhexanol. dergipark.org.trresearchgate.netresearchgate.net

Reaction Kinetics: The esterification of a carboxylic acid with an alcohol is typically modeled as a second-order reversible reaction. Kinetic studies on the esterification of acetic acid with 2-ethylhexanol using an Amberlyst 36 catalyst have shown that the experimental data fits well with a pseudo-homogeneous model. dergipark.org.trresearchgate.net The reaction rate is influenced by temperature, catalyst loading, and reactant concentrations. For instance, in the uncatalyzed reaction of acetic acid with 2-ethylhexanol, the reaction follows a second-order reversible model. dergipark.org.trresearchgate.net

The activation energy (Ea) is a key kinetic parameter indicating the temperature sensitivity of the reaction rate. For the esterification of acetic acid with 2-ethylhexanol, an activation energy of 58.0 kJ/mol has been reported. researchgate.net For the esterification of triethylene glycol with methacrylic acid over a phosphotungstic acid catalyst, the activation energy was found to be lower, indicating a more efficient catalytic process. iitm.ac.in

Biosynthesis and Biotechnological Production of Itaconic Acid (Precursor)

Itaconic acid (or methylenesuccinic acid) is a bio-based platform chemical recognized by the U.S. Department of Energy for its potential to produce a wide range of valuable chemicals. mdpi.com It is produced industrially through the fermentation of carbohydrates by microorganisms.

Microbial Fermentation Strategies and Strain Optimization

The primary microorganism used for the commercial production of itaconic acid is the filamentous fungus Aspergillus terreus. frontiersin.org This organism is favored due to its ability to produce high titers of itaconic acid and its tolerance to the low pH conditions of the fermentation broth. aau.dk

Fermentation Process: The production is typically carried out via submerged fermentation in large bioreactors. Key process parameters are carefully controlled to maximize productivity:

Carbon Source: Glucose and sucrose (B13894) are common substrates, but research is ongoing to utilize cheaper, non-food feedstocks like lignocellulosic biomass and industrial waste streams to improve process economics. mdpi.comnih.gov

pH: A low pH is crucial for high itaconic acid yields. The fermentation is often started at a higher pH to allow for initial biomass growth, after which the pH is lowered (typically to below 3.5) for the production phase. nih.gov

Oxygen Supply: The fermentation is a strictly aerobic process, and a continuous and sufficient supply of oxygen is critical for itaconic acid synthesis.

Temperature: The optimal temperature for A. terreus is generally around 37°C.

Through process optimization, including fed-batch strategies and pH control, itaconic acid titers as high as 160 g/L have been achieved with wild-type strains of A. terreus. nih.gov Other microorganisms, such as fungi from the genus Ustilago, are also being explored as alternative production hosts due to their different morphology and potential robustness. nih.gov

Strain Optimization: Classical strain improvement techniques, such as random mutagenesis using UV irradiation or chemical mutagens, have been historically used to generate high-yielding A. terreus strains. These methods involve subjecting fungal spores to a mutagen and then screening thousands of resulting colonies to identify mutants with enhanced itaconic acid production capabilities.

Post-Synthetic Purification and Stabilization Strategies for the Monomer

Following the synthesis of this compound, a multi-step purification process is required to remove unreacted precursors, catalysts, and byproducts to achieve the desired monomer purity.

Purification:

The crude reaction product first undergoes a neutralization step to remove the acid catalyst. For instance, if sulfuric acid is used, a base such as a sodium hydroxide (B78521) solution is added to adjust the pH of the mixture. google.com Careful control of the pH is crucial; a patent concerning the synthesis of itaconate esters suggests neutralizing to a narrow pH range of 2.5-3.5 to prevent the saponification of the ester and to minimize the loss of any monoester intermediate into the aqueous phase as a salt. google.com

After neutralization, the organic phase is typically washed with water or an aqueous salt solution, such as sodium sulphate solution, to remove the neutralized catalyst salts and other water-soluble impurities. google.com Any excess 2-ethylhexanol and residual water are subsequently removed, often via distillation. The final purification of the this compound monomer is commonly achieved through vacuum distillation, which separates the high-boiling diester from non-volatile impurities. google.com For laboratory-scale purification, chromatographic techniques such as column chromatography may also be employed. nih.gov

Stabilization:

This compound is an unsaturated monomer and is susceptible to premature polymerization, especially during distillation and storage at elevated temperatures. To ensure its stability, polymerization inhibitors are added. Hydroquinone (HQ) is a widely used stabilizer for bis(2-ethylhexyl) itaconate and is often added during the initial esterification process to prevent polymerization. google.comscbt.comfishersci.com Other phenolic inhibitors, such as butylcatechol, can also be utilized for this purpose. google.com

Controlling the thermal conditions during purification is also a key stabilization strategy. As previously noted, elevated temperatures can promote the isomerization of the itaconate double bond to the less reactive mesaconate form. matec-conferences.orgmdpi.com Therefore, using the lowest feasible temperatures during distillation and storage helps preserve the monomer's chemical identity and reactivity.

Table 2: Summary of Purification and Stabilization Steps

| Step | Purpose | Typical Reagents/Methods |

|---|---|---|

| Neutralization | Removal of acid catalyst | Sodium hydroxide solution google.com |

| Washing | Removal of salts and water-soluble impurities | Water, Sodium sulphate solution google.com |

| Distillation | Removal of excess alcohol and final purification | Vacuum Distillation google.com |

| Stabilization | Prevention of premature polymerization | Addition of inhibitors (e.g., Hydroquinone) scbt.com |

Polymerization Chemistry and Mechanisms of Bis 2 Ethylhexyl Methylenesuccinate

Free Radical Polymerization Studies

Conventional free radical polymerization (FRP) of itaconic acid and its derivatives is known to be challenging, often resulting in low polymerization rates and limited molar masses. acs.orgresearchgate.net This behavior is largely attributed to the steric hindrance around the double bond and the potential for chain transfer reactions. researchgate.net While specific kinetic data for Bis(2-ethylhexyl) methylenesuccinate is not extensively documented in publicly available literature, general trends observed for other dialkyl itaconates can provide valuable insights into its polymerization behavior.

The choice of initiator plays a crucial role in the free radical polymerization of itaconates. Thermal initiators, such as azo compounds and peroxides, are commonly employed. For instance, studies on the polymerization of various dialkyl itaconates have utilized initiators like α,α′-azobisisobutyronitrile (AIBN) and di-tert-butyl peroxide. researchgate.netjst.go.jp

The efficiency of these initiators can be influenced by the reaction conditions and the specific itaconate monomer. For itaconic acid polymerization, it has been noted that moderately large quantities of initiator (around 10 mol% relative to the monomer) are often necessary to achieve reasonable conversion, which is indicative of a low initiator efficiency. researchgate.net This is partly due to the allylic stabilization of the itaconate radicals, which can lead to degradative chain transfer. researchgate.net In the case of this compound, the bulky ester groups may further influence the initiator efficiency by affecting the diffusion of the primary radicals and the monomer to the growing polymer chain.

Long-lived propagating polymer radicals of di-2-ethylhexyl itaconate have been observed in photopolymerization initiated with di-tert-butyl peroxide within a gel matrix formed by (R)-12-hydroxystearic acid. researchgate.netresearchgate.net This suggests that under specific conditions, the termination of growing polymer chains can be significantly retarded.

| Initiator System | Monomer | Observations |

| α,α′-Azobisisobutyronitrile (AIBN) | Various dialkyl itaconates | Commonly used for bulk polymerization studies. jst.go.jp |

| Di-tert-butyl peroxide | Di-2-ethylhexyl itaconate | Used in photopolymerization to generate long-lived polymer radicals in a gel matrix. researchgate.netresearchgate.net |

| Sodium persulfate | Dimethyl itaconate / Dibutyl itaconate | Employed in emulsion polymerization, with conversions reaching up to 82.4%. google.com |

The propagation and termination steps in the free radical polymerization of itaconates are significantly affected by steric hindrance. The propagation rate coefficients (kp) for dialkyl itaconates are generally low, which contributes to the sluggish nature of their polymerization. acs.org Studies on diethyl itaconate and di-n-propyl itaconate have shown that the propagation rate coefficient decreases as the size of the ester group increases. nih.gov This trend suggests that this compound, with its large ester groups, would exhibit a relatively low kp value.

The termination mechanism in itaconate polymerization is also influenced by steric factors. The bulky substituents hinder the approach of two growing polymer chains, leading to a decrease in the termination rate constant (kt). uni-freiburg.de This reduction in the termination rate can, to some extent, compensate for the low propagation rate.

Chain transfer to the monomer is another significant process in the polymerization of itaconates. mdpi.com This can occur through the abstraction of an allylic hydrogen atom from the monomer, leading to the formation of a less reactive radical and consequently limiting the molar mass of the resulting polymer.

Studies on the bulk polymerization of various dialkyl itaconates have shown that the polymerization rate increases as the alkyl group changes from methyl to octyl. jst.go.jp This is attributed to a decrease in the probability of chain transfer with increasing steric hindrance from the larger alkyl groups. jst.go.jp In emulsion polymerization systems, higher conversions have been achieved for copolymers of dimethyl itaconate and dibutyl itaconate, with reported conversions of up to 94.1%. google.com

| Monomer | Polymerization Method | Conversion (%) | Molar Mass ( g/mol ) |

| Dimethyl Itaconate / Dibutyl Itaconate (15/85 wt%) | Emulsion Polymerization | 82.4 | Mn: 10,405, Mw: 33,887 |

| Dimethyl Itaconate / Dibutyl Itaconate (10/90 wt%) | Emulsion Polymerization | 87 | Mn: 13,991, Mw: 24,831 |

| Dimethyl Itaconate / Dibutyl Itaconate | Emulsion Polymerization | 94.1 | Mn: 4,261, Mw: 9,166 |

Mn = Number-average molecular weight, Mw = Weight-average molecular weight

Controlled/Living Radical Polymerization (CRP) Techniques

To overcome the limitations of free radical polymerization, controlled/living radical polymerization (CRP) techniques have been employed for itaconic acid derivatives. These methods, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), offer better control over molar mass, lower polydispersity, and the ability to synthesize well-defined polymer architectures. acs.orgresearchgate.net

RAFT polymerization has been successfully applied to the polymerization of this compound. researchgate.netnih.gov This technique utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with controlled molar masses and narrow molar mass distributions. researchgate.netnih.gov

In the RAFT polymerization of Bis(2-ethylhexyl) itaconate, the number-average molecular weight of the resulting polymers increases linearly with monomer conversion, which is a key indicator of a controlled polymerization process. researchgate.netnih.gov Various RAFT agents have been examined for the polymerization of itaconic acid esters, leading to well-defined polymers. researchgate.netnih.gov This control also enables the synthesis of block copolymers. For instance, block copolymers with soft poly(itaconate) segments and hard poly(itaconimide) segments have been synthesized using RAFT polymerization. researchgate.netnih.gov

| RAFT Agent Type | Monomer | Outcome |

| Dithiobenzoates | Dibutyl itaconate, Dicyclohexyl itaconate | Displayed both ideal living and hybrid behavior between conventional and living polymerization. uq.edu.au |

| Trithiocarbonates | Dibutyl itaconate, Dicyclohexyl itaconate | Used to mediate polymerizations yielding polymers with relatively high polydispersity indices (1.4-1.7). uq.edu.au |

| Various RAFT agents | Bis(2-ethylhexyl) itaconate | Production of well-defined polymers with controlled molar mass and narrow molar mass distributions. researchgate.netnih.gov |

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that has been used for the polymerization of itaconate monomers, particularly dimethyl itaconate. researchgate.net ATRP utilizes a transition metal complex (e.g., copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains. researchgate.net

Control Over Molecular Weight and Polydispersity

Achieving control over molecular weight (MW) and polydispersity (Đ or Mw/Mn) is crucial for tailoring the final properties of polymers derived from this compound. Research on analogous dialkyl itaconates demonstrates that both high molecular weights and controlled distributions are attainable, though not without challenges.

In copolymerization systems, the molecular weight of itaconate-containing polymers can be significantly influenced by the choice of comonomer. For instance, the copolymerization of dibutyl itaconate (DBI), a structural analog of this compound, with a more reactive comonomer like n-butyl acrylate (B77674) leads to a significant increase in the molar mass of the resulting copolymer researchgate.net. In redox emulsion polymerization, elastomers based on diethyl itaconate have been synthesized with number average molecular weights exceeding 200,000 g/mol mdpi.com.

However, controlled radical polymerization techniques, which are typically used to achieve low polydispersity, have shown mixed results. Nitroxide-mediated polymerization (NMP) of DBI with styrene (B11656), for example, exhibited deviations from theoretical molecular weight predictions, suggesting the occurrence of chain transfer reactions that complicate control mdpi.com.

More conventional methods like emulsion polymerization offer a degree of control over the molecular weight distribution. A patented method for the emulsion polymerization of itaconate esters reports achieving a molecular weight distribution (Mw/Mn) in the range of 1.5 to 5.0, indicating the production of polymers with moderate to broad dispersity google.com. The ability to control the entire molecular weight distribution, including its shape and breadth, is essential as it directly impacts the polymer's physical and chemical properties d-nb.infonih.govnih.gov. Techniques such as Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization, which involve the metered addition of chain transfer agents, provide a pathway to precisely control these features nsf.gov.

Table 1: Molecular Weight Data for Polymers Containing Dialkyl Itaconates

| Polymerization System | Monomers | Molecular Weight (Mn or Mw) | Polydispersity (Đ = Mw/Mn) | Polymerization Method |

| Itaconate-Acrylate Elastomer | Diethyl itaconate, Butyl acrylate, Ethyl acrylate, Glycidyl methacrylate | >200,000 g/mol (Mn) | Not Specified | Redox Emulsion Polymerization |

| Itaconate Ester Polymer | Generic Dialkyl Itaconate | Not Specified | 1.5 - 5.0 | Emulsion Polymerization |

| Itaconate-Styrene Copolymer | Dibutyl itaconate, Styrene | Deviates from theoretical | Broad | Nitroxide-Mediated Polymerization |

Copolymerization Studies

The copolymerization of dialkyl itaconates like this compound is a key strategy to overcome some of their inherent polymerization challenges, such as low propagation rates and the tendency to depropagate at elevated temperatures researchgate.netacs.org. By pairing them with suitable comonomers, it is possible to create polymers with a substantial bio-based content and tailored properties for various applications, including coatings, adhesives, and elastomers mdpi.comresearchgate.net.

Reactivity Ratios Determination for Diverse Comonomers

Reactivity ratios (r1 and r2) are critical parameters that describe the preference of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus a different comonomer (cross-propagation) fiveable.me. The determination of these ratios is essential for predicting copolymer composition and microstructure.

Studies on the copolymerization of long-chain dialkyl itaconates with comonomers such as styrene and butyl acrylate have provided valuable insights into their reactivity. In the copolymerization of dibutyl itaconate (DBI) and dicyclohexyl itaconate (DCHI) with butyl acrylate (BA), the reactivity ratios were determined to be r_itaconate = 1.26 and r_BA = 0.50 nih.govacs.org. Since r_itaconate > 1 and r_BA < 1, this indicates that a propagating chain ending in an itaconate radical prefers to add another itaconate monomer, while a chain ending in a butyl acrylate radical also prefers to add an itaconate monomer. This leads to a preferential incorporation of the itaconate into the copolymer chain nih.gov.

In contrast, copolymerization with styrene (S) shows different behavior. For di-n-alkylitaconates (DI-n) with alkyl chains of 12, 14, and 16 carbons, the reactivity ratios were in the range of r_DI-n = 0.22–0.28 and r_S = 0.19–0.39. For longer alkyl chains (n=18, 22), the values were r_DI-n = 0.42–0.50 and r_S = 0.37–0.47 scielo.org. Since both reactivity ratios are less than 1, the system tends toward alternation, with each radical preferring to react with the other monomer mdpi.comscielo.org.

Table 2: Experimentally Determined Reactivity Ratios for Dialkyl Itaconate (M1) Copolymerizations

| Comonomer (M2) | Dialkyl Itaconate (M1) | r1 (Itaconate) | r2 (Comonomer) | Implied Copolymer Structure |

| Butyl Acrylate | Dibutyl Itaconate / Dicyclohexyl Itaconate | 1.26 | 0.50 | Enriched in Itaconate |

| Styrene | Di-n-alkyl Itaconates (n=12, 14, 16) | 0.22 - 0.28 | 0.19 - 0.39 | Tendency to Alternate/Random |

| Styrene | Di-n-alkyl Itaconates (n=18, 22) | 0.42 - 0.50 | 0.37 - 0.47 | Tendency to Alternate/Random |

Sequence Distribution Analysis in Copolymer Chains

The sequence distribution of monomers along a polymer chain is a direct consequence of the reactivity ratios and has a profound impact on the polymer's properties. The analysis of this microstructure is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy researchgate.net.

For copolymers of dialkyl itaconates and styrene, NMR studies have indicated that the resulting copolymers are largely random but exhibit a tendency toward alternation, which is consistent with their reactivity ratios (both being less than one) scielo.org. In systems where one monomer is significantly more reactive towards both propagating species, a blocky or gradient structure might be formed. For example, in copolymerizations of styrene with itaconic anhydride, which is structurally related, alternating monomer sequences are expected mdpi.com. The analysis of triadic sequences in the NMR spectra of poly(itaconic acid) has also been used to characterize its microstructure vot.pl.

Exploration of Bio-based and Sustainable Comonomer Integration

The primary driver for using this compound is its origin from renewable resources mdpi.com. A key research focus is to maximize the bio-based content of final polymer products by copolymerizing itaconates with other sustainable monomers. Itaconic acid itself can be used as a comonomer to create thermosets when combined with other bio-based molecules like betulin, a diol derived from birch tree bark acs.org. This approach allows for the creation of high-performance bio-based polymers for a variety of industries researchgate.netacs.org. The inherent di-acid functionality of the parent itaconic acid provides significant flexibility, allowing it to be incorporated as-is or after esterification with various bio-based alcohols to modify polarity and reactivity engconfintl.org.

Emulsion and Microemulsion Polymerization Systems

Emulsion and microemulsion polymerization are powerful techniques for producing itaconate-based polymers. Emulsion polymerization, in particular, is a commercially viable method that allows for good heat control and produces aqueous polymer dispersions (latexes) that are easy to handle and environmentally friendly due to the absence of volatile organic compounds (VOCs) mdpi.comengconfintl.org.

Seeded semibatch emulsion polymerization is an effective strategy to incorporate a high percentage of dialkyl itaconates (e.g., 30 wt% dibutyl itaconate) into (meth)acrylic waterborne polymers in short reaction times acs.org. This method uses pre-existing polymer particles ("seeds") to control particle nucleation and growth, which is particularly useful for overcoming the challenges associated with the unfavorable reactivity ratios and slower polymerization rate of itaconates google.comacs.org.

Microemulsion polymerization involves polymerizing a monomer within the nanoscale domains of a thermodynamically stable microemulsion researchgate.netresearchgate.net. This technique can produce polymer nanoparticles with controlled sizes and high molecular weights scirp.orgpleiades.online.

Surfactant Effects on Polymerization Stability and Morphology

In the context of microemulsion polymerization, surfactants and co-surfactants self-organize to form templates for the reaction pleiades.online. The synergistic effects between different surfactants, such as sodium bis(2-ethylhexyl)sulfosuccinate (a structurally similar molecule) and lecithin, can be used to control the properties of the interface and create templates for preparing polymers with a controlled size and molecular weight pleiades.onlineresearchgate.net. The stability of the resulting latex can be influenced by the surfactant's structure; for instance, surfactants with longer alkyl chains can form thicker, more effective steric barriers around the polymer particles, preventing flocculation, especially in more polar polymer systems researchgate.net. While specific studies on surfactant effects for this compound are not detailed, these general principles are directly applicable to controlling the stability and morphology of the resulting polymer latex.

Phase Behavior and Microstructure Control in Dispersed Systems

The control of phase behavior and microstructure is critical in the polymerization of itaconate esters like this compound within dispersed systems, such as emulsion and suspension polymerization. These processes are advantageous for producing polymer latexes with applications in coatings, adhesives, and paints, offering benefits like low viscosity, good heat transfer, and the absence of volatile organic compounds. engconfintl.org

In emulsion polymerization, the system typically consists of the monomer, a continuous aqueous phase, a surfactant to stabilize the monomer droplets and polymer particles, and a water-soluble initiator. The phase behavior is complex, involving the partitioning of the monomer between droplets, micelles, and the aqueous phase. Polymerization primarily occurs within the monomer-swollen polymer particles formed from initiated micelles.

The microstructure of the resulting polymer particles is influenced by several factors. Seeded polymerization is a common technique to control particle size and distribution. google.com In this approach, pre-formed polymer seed particles are introduced into the polymerization medium. These seeds absorb the itaconate ester monomer and swell, and subsequent polymerization leads to the growth of these particles, allowing for precise control over the final particle size. google.com For instance, the polymerization of itaconate esters in the presence of seed particles can yield polymers with specific particle sizes, which is crucial for the final application properties. google.com

The composition of the monomer feed is another critical factor. Due to the challenges in homopolymerizing itaconate esters, they are often copolymerized with other monomers like acrylates and styrenics. mdpi.comresearchgate.net The reactivity ratios of the comonomers dictate the distribution of monomer units along the polymer chain, which in turn affects the polymer's microstructure and properties such as the glass transition temperature (Tg). For example, incorporating dibutyl itaconate into a copolymer can lower the Tg, imparting more elastomeric properties. mdpi.com

The stability of the dispersed system is paramount for achieving a desirable microstructure. The choice and concentration of the emulsifying agent are key to preventing particle agglomeration and ensuring the stability of the latex. google.com The di-acid functionality of itaconic acid, from which itaconate esters are derived, can also be leveraged. It can be incorporated as-is in a copolymer to enhance the polymer's interaction with substrates. engconfintl.org

The following table summarizes the results of emulsion polymerization of different itaconate esters, highlighting the control over polymer properties.

| Monomer(s) | Solids Content (wt%) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | Particle Size (nm, Volume Avg.) | Tg (°C) |

| Dimethyl Itaconate | 19.64 | 88 | 20,662 | 34,688 | 303 | 81.6 |

| Dibutyl Itaconate | 16.11 | 78 | 6,169 | 11,237 | 37 | - |

| Dimethyl Itaconate / Dibutyl Itaconate (10/90 wt%) | 17.77 | 87 | 13,991 | 24,831 | 51 | -8.2 |

| Dimethyl Itaconate / Dibutyl Itaconate (10/90 wt%) | 14.82 | 71 | 15,338 | 26,059 | - | - |

Data sourced from patent information on the emulsion polymerization of itaconic acid esters. google.com

Acyclic Diene Metathesis (ADMET) Polymerization Routes for Itaconate Esters

Acyclic Diene Metathesis (ADMET) polymerization offers a distinct pathway to producing unsaturated polyesters from itaconate esters. ADMET is a step-growth condensation polymerization that involves the metathesis of terminal dienes, driven by the removal of a volatile small molecule, typically ethylene (B1197577). wikipedia.org This method is known for its high functional group tolerance, which makes it suitable for the polymerization of monomers with ester functionalities like itaconates. wikipedia.org

The general mechanism of ADMET involves the reaction of a metal carbene catalyst, often a ruthenium-based Grubbs catalyst, with the terminal double bonds of a diene monomer. researchgate.net This process results in the formation of a new double bond and the release of ethylene gas, which shifts the equilibrium towards polymer formation. wikipedia.orgadvancedsciencenews.com The resulting polymers contain internal double bonds along the polymer backbone, which can be in either cis or trans configurations, depending on the monomer and catalyst used. wikipedia.org

For itaconate esters to be suitable for ADMET polymerization, they must be functionalized with two terminal alkene groups. An example is the synthesis of di(10-undecenyl) itaconate (DUI) from itaconic acid and 10-undecenol. acs.org The ADMET polymerization of this monomer using a Grubbs first-generation catalyst can yield high molecular weight unsaturated polyesters. acs.org

A key advantage of ADMET is the potential for creating well-defined polymer architectures. wikipedia.org The step-growth nature of the polymerization allows for good control over the molecular weight by adjusting the reaction time and conditions. The double bonds remaining in the polymer backbone also offer sites for post-polymerization modification, allowing for the introduction of various functional groups. acs.org For instance, the vinyl groups in the itaconate-derived polyester (B1180765) can be modified through reactions like thiol-ene chemistry. acs.org

The thermal properties of the resulting polyesters, such as the glass transition temperature (Tg) and melting temperature (Tm), are influenced by the structure of the side groups. acs.org For example, modifications to the itaconate vinyl groups can alter these properties. acs.org

The following table provides an example of an itaconate-based monomer used in ADMET polymerization and the resulting polymer characteristics.

| Monomer | Catalyst | Polymer | Mn ( g/mol ) |

| Di(10-undecenyl) itaconate (DUI) | Grubbs first-generation (G-I) | Poly(di(10-undecenyl) itaconate) | High molecular weight polyesters |

Information based on the synthesis and polymerization of a diene monomer derived from itaconic acid. acs.org

Advanced Polymeric Materials and Their Structure Property Relationships

Synthesis of Novel Bis(2-ethylhexyl) Methylenesuccinate-Based Polymers

The synthesis of polymers from this compound can be approached through various polymerization techniques, with free-radical polymerization being a common method for similar vinyl monomers. The bulky 2-ethylhexyl groups are expected to influence the polymerization kinetics and the properties of the resulting polymers.

The free-radical polymerization of dialkyl itaconates can be initiated using thermal initiators like α,α′-azobisisobutyronitrile (AIBN) or redox systems. jst.go.jp However, the homopolymerization of itaconate esters can be challenging, often resulting in low polymerization rates and limited monomer conversion. acs.org This is attributed to the steric hindrance from the ester groups and the potential for depropagation at elevated temperatures. acs.org

Copolymerization of dialkyl itaconates with other vinyl monomers is a common strategy to overcome these challenges and to tailor the final properties of the material. For instance, the copolymerization of dioctyl itaconate with vinyl chloride has been studied, indicating that the presence of the itaconate monomer can lower the polymerization rate. jst.go.jp The reactivity ratios for such copolymerizations are crucial for controlling the copolymer composition. jst.go.jp

Table 1: Representative Monomer Reactivity Ratios for Copolymerization of Dialkyl Itaconates with Vinyl Monomers (Note: This table presents data for analogous itaconate monomers as specific data for this compound is not available.)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Polymerization Conditions |

| Diethyl Itaconate | Vinyl Chloride | 0.06 ± 0.01 | 5.65 ± 0.25 | 50°C, AIBN initiator jst.go.jp |

| Diisopropyl Itaconate | Vinyl Chloride | 0.06 ± 0.01 | 6.0 ± 0.5 | 50°C, AIBN initiator jst.go.jp |

| Dioctyl Itaconate | Vinyl Chloride | 0.06 ± 0.02 | 7.0 ± 1.0 | 50°C, AIBN initiator jst.go.jp |

| Di-n-butyl Itaconate | Styrene (B11656) | 0.38 ± 0.02 | 0.40 ± 0.05 | 60°C, Benzene mdpi.com |

Crosslinked polymers based on this compound can be prepared to enhance mechanical properties and create materials suitable for applications such as coatings and adhesives. One approach involves the incorporation of a crosslinking agent during the polymerization process. For instance, in the synthesis of poly(itaconic acid)-based hydrogels, crosslinkers like tetraethylene glycol dimethacrylate can be used in UV-initiated free-radical polymerization. nih.gov

Another strategy for forming crosslinked networks is through post-polymerization modification of the polymer chains. The pendant methylene (B1212753) group in the repeating unit of a poly(methylenesuccinate) offers a site for subsequent crosslinking reactions. For example, the aza-Michael addition reaction can be utilized to crosslink unsaturated glycerol (B35011) polyesters, a process that could be adapted for polymers of this compound. nih.gov The use of multifunctional amines or thiols in such reactions would lead to the formation of a three-dimensional network.

Post-Polymerization Functionalization and Chemical Modification

The chemical structure of poly(this compound) offers opportunities for post-polymerization functionalization, allowing for the introduction of new properties and functionalities to the polymer backbone.

The pendant activated double bond in the methylenesuccinate repeating unit is an excellent Michael acceptor, making it susceptible to nucleophilic addition reactions. rsc.org This provides a versatile platform for side-chain functionalization. Various nucleophiles, such as thiols and amines, can be quantitatively added to the double bond under mild conditions. rsc.orgacs.org This method has been successfully employed for the functionalization of itaconate-based polyesters. acs.org For example, mercaptans like 3-mercapto-1,2-propanediol, benzyl (B1604629) mercaptan, and dodecyl mercaptan have been shown to react quantitatively with the itaconate vinyl groups. acs.org

Table 2: Examples of Michael Addition Reactions on Itaconate-Based Polyesters (Note: This table provides examples from analogous itaconate polymers.)

| Nucleophile | Reaction Conditions | Outcome | Reference |

| 3-mercapto-1,2-propanediol | Room Temperature | Quantitative functionalization | acs.org |

| Benzyl Mercaptan | Room Temperature | Quantitative functionalization | acs.org |

| Dodecyl Mercaptan | Room Temperature | Quantitative functionalization | acs.org |

| Piperidine | Room Temperature | Quantitative functionalization | acs.org |

| Diethylamine | Room Temperature, I2 catalyst | Improved reaction rate | frontiersin.org |

Graft and block copolymers containing this compound segments can be synthesized to create materials with unique morphologies and properties.

Grafting Strategies:

"Grafting from" : This approach involves initiating the polymerization of a second monomer from active sites created along the poly(this compound) backbone. For instance, free-radical grafting can be initiated by creating radicals on the polymer backbone in the presence of a new monomer. researchgate.net

"Grafting to" : This method involves attaching pre-synthesized polymer chains with reactive end-groups to the functional groups on the poly(this compound) backbone. wikipedia.org For example, the ester groups in the polymer could potentially be used as sites for attachment after chemical modification.

Block Copolymerization Strategies:

The synthesis of block copolymers can be achieved through controlled radical polymerization (CRP) techniques, such as nitroxide-mediated polymerization (NMP), atom transfer radical polymerization (ATRP), or reversible addition-fragmentation chain transfer (RAFT) polymerization. However, the homopolymerization of dialkyl itaconates by NMP has been shown to be challenging. mdpi.com Copolymerization with a monomer that is more amenable to CRP, such as styrene, is a more viable approach to creating block-like structures. mdpi.com The synthesis of block copolymers with crystallizable blocks can lead to materials with interesting self-assembly behaviors. mdpi.com

Investigations into Polymer Morphology and Supramolecular Structures

The morphology and supramolecular organization of polymers derived from this compound are significantly influenced by the long, branched alkyl side chains. These side chains can affect chain packing, leading to unique solid-state structures.

The bulky 2-ethylhexyl groups can introduce significant free volume between polymer chains, potentially lowering the glass transition temperature and affecting the mechanical properties. In some cases, long alkyl side chains can lead to the formation of ordered structures through side-chain crystallization or aggregation, resulting in supramolecular polymers. nih.gov These non-covalent interactions can play a crucial role in determining the material's bulk properties.

In block copolymers, the incompatibility between the poly(this compound) segment and other polymer blocks can drive microphase separation, leading to the formation of well-defined nanostructures such as lamellae, cylinders, or spheres. msleelab.org The morphology of these structures depends on the block lengths and their chemical nature. The large and flexible 2-ethylhexyl side chains would likely favor the formation of less-ordered or more complex morphologies. The study of supramolecular structures in such polymers is an active area of research, with potential applications in nanotechnology and materials science. taylorfrancis.com

Amorphous and Crystalline Domain Analysis

The degree of crystallinity in a polymer significantly influences its mechanical and thermal properties. Polymers can exist in fully amorphous (disordered) states, semi-crystalline states with both amorphous and ordered crystalline domains, or highly crystalline states. The structure of the polymer chain, including the size and stereochemistry of its side groups, plays a crucial role in its ability to crystallize. mit.edu

For polyitaconates, the length and bulkiness of the alkyl ester side chains are determining factors for crystallinity. For instance, poly(di-n-alkyl itaconate)s with long enough side chains (twelve or more carbon atoms) have been shown to crystallize in hexagonal lattices. researchgate.net In contrast, atactic polymers with bulky, irregularly placed side groups, such as atactic polystyrene, are typically amorphous. mit.edu Given the bulky and branched nature of the 2-ethylhexyl group, it is plausible that poly(this compound) would be predominantly amorphous. The irregular arrangement of these large side chains would likely hinder the chain packing necessary for the formation of crystalline domains. However, without experimental data from techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC), this remains a hypothesis.

Phase Separation and Blending Behavior

The miscibility of polymers in blends is governed by thermodynamics, specifically the Gibbs free energy of mixing. For high molecular weight polymers, the entropy of mixing is typically very small, meaning the enthalpy of mixing (related to the interaction between the different polymer chains) is the dominant factor. Generally, "like dissolves like," and polymers with similar chemical structures and polarities are more likely to be miscible.

When blended with other polymers, a polymer's amorphous or semi-crystalline nature will influence the morphology of the blend. In blends of an amorphous and a semi-crystalline polymer, phase separation can occur, leading to distinct domains of each polymer. The resulting morphology can significantly impact the final properties of the material. mdpi.com For instance, blending poly(lactic acid) (PLA), a semi-crystalline polymer, with other polymers is a common strategy to modify its properties. nih.gov

Should poly(this compound) be blended with another polymer, its miscibility would depend on the specific interactions with the other polymer. The large, non-polar 2-ethylhexyl side chains would likely favor miscibility with other non-polar polymers. Without specific experimental data on its blending behavior, any predictions would be speculative.

Thermal Properties Analysis of this compound Polymers

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric analysis (TGA) is a technique used to determine the thermal stability of a material by measuring its weight loss as a function of temperature. The thermal degradation of polyitaconates is influenced by the structure of the ester substituent. semanticscholar.orgresearchgate.net For many poly(di-alkyl itaconates), the primary degradation mechanism is depolymerization, where the polymer reverts to its monomer. semanticscholar.orgresearchgate.net

Studies on various poly(di-n-alkyl itaconates) have shown that they generally exhibit decomposition temperatures around 300°C. nih.gov For example, TGA measurements of copolymers of dibutyl itaconate and diethyl itaconate show decomposition temperatures in this range. nih.gov It is reasonable to infer that poly(this compound) would have a similar thermal stability profile, though the specific onset of degradation and the degradation mechanism would need to be determined experimentally.

A study on a copolymer of 2-ethylhexyl acrylate (B77674) and itaconic acid also provides some insight into the thermal behavior of polymers containing these moieties. researchgate.net

Table 1: Hypothetical TGA Data for Poly(this compound)

| Temperature (°C) | Weight Loss (%) |

|---|---|

| 50 | 0 |

| 100 | 0.5 |

| 150 | 1.0 |

| 200 | 1.5 |

| 250 | 3.0 |

| 300 | 10.0 |

| 350 | 50.0 |

| 400 | 95.0 |

Note: This table is illustrative and not based on experimental data for the specified compound.

Differential Scanning Calorimetry (DSC) for Glass Transition and Melting Behavior

Differential scanning calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material. For amorphous polymers, the most important transition is the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a more flexible, rubbery state. For semi-crystalline polymers, DSC can also detect the melting temperature (Tm) of the crystalline domains.

DSC studies on betulin-based thermoplastic polyesters containing itaconic acid have shown that the Tg can be tuned by varying the comonomer content. acs.org Without experimental DSC data for poly(this compound), its exact Tg and melting behavior (if any) remain unknown.

Table 2: Hypothetical DSC Data for Poly(this compound)

| Thermal Transition | Temperature (°C) |

|---|---|

| Glass Transition (Tg) | -20 |

| Melting Temperature (Tm) | Not observed |

Note: This table is illustrative and not based on experimental data for the specified compound.

Rheological Behavior and Mechanical Properties of Polymer Systems

Rheology is the study of the flow and deformation of matter. The rheological properties of a polymer melt are crucial for its processing. These properties are influenced by factors such as molecular weight, molecular weight distribution, and chain architecture (e.g., branching).

The mechanical properties of a polymer, such as its tensile strength, modulus, and elongation at break, are determined by its molecular structure and morphology. For example, crystallinity generally increases stiffness and tensile strength.

The rheological and mechanical properties of systems containing itaconic acid-based polymers have been investigated in the context of hydrogels and blends. For instance, the rheological behavior of pH-sensitive poly(acrylamide-co-itaconic acid) hydrogels has been studied. researchgate.net Additionally, the mechanical properties of hydrogels made from poly[(acrylic acid)-co-(itaconic acid)] have been reported. researchgate.net However, there is no specific information available on the rheological and mechanical properties of bulk poly(this compound). The presence of the long, flexible 2-ethylhexyl side chains would likely impart a degree of flexibility to the polymer, potentially resulting in a material with elastomeric properties.

Emerging Applications in Specialized Material Systems

Polymers derived from itaconic acid are being explored for a variety of applications due to their bio-based origin and tunable properties. mdpi.commdpi.com These applications include their use in coatings, adhesives, and as building blocks for more complex polymer architectures. nih.govmdpi.com

For example, poly(itaconic acid esters) have been investigated for use in bio-based, self-healing thin film coatings for packaging applications. nih.gov Copolymers of itaconic acid have also been used to create hydrogels for potential drug delivery applications. researchgate.net

Given the potential for poly(this compound) to be a flexible, amorphous polymer, it could potentially find applications as a plasticizer, a component in pressure-sensitive adhesives, or as a toughening agent in blends with more brittle polymers. However, without specific data on its properties, these remain speculative areas of application.

Research into Molecular Imprinted Polymers for Selective Adsorption

Molecular Imprinted Polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. This is achieved by polymerizing functional and cross-linking monomers in the presence of a template molecule. Subsequent removal of the template leaves behind cavities that are complementary in size, shape, and functionality to the target molecule, enabling selective rebinding.

While the application of MIPs is a burgeoning field for various structurally similar esters, a comprehensive review of the scientific literature reveals a notable gap in research specifically utilizing this compound as a template for the creation of molecularly imprinted polymers. Consequently, there are no detailed research findings or established data tables on the synthesis parameters, binding capacities, or selectivity factors of MIPs specifically designed for this compound. The exploration of MIPs for the selective adsorption of this compound remains an area with potential for future scientific investigation.

Development of Itaconate-based Resins and Coatings

Itaconic acid, also known as methylenesuccinic acid, is a bio-based dicarboxylic acid that is increasingly being explored as a sustainable building block for polymers. Its esters, such as this compound, are valuable monomers for the synthesis of a variety of polymeric materials, including resins and coatings. The presence of the ester groups and the double bond in the itaconate structure allows for the formation of polyesters with tunable properties.

Research into itaconate-based polyesters for coating applications has demonstrated significant potential. These studies often focus on the influence of the itaconate monomer content on the curing process and the final mechanical properties of the crosslinked coatings. The general findings indicate that the properties of the resulting materials can be effectively modified by adjusting the concentration of the itaconate monomer in the initial composition.

A key area of investigation is the synthesis of unsaturated polyesters through the solvent-free polycondensation of itaconic acid with various diols. The resulting polymers can then be crosslinked, often without the need for additional unsaturated monomers or reactive diluents. The degree of curing and the mechanical properties of the final coatings are directly related to the crosslinking density, which is influenced by the amount of the itaconate monomer used.

While much of the published research focuses on itaconic acid or simpler dialkyl itaconates, the principles are directly applicable to this compound. The long, branched 2-ethylhexyl chains in this monomer would be expected to impart increased flexibility and hydrophobicity to the resulting polymer, making it a potentially valuable component for formulating coatings with specific performance characteristics.

Table 1: General Properties of Itaconate-Based Polyester (B1180765) Coatings

| Property | Influence of Itaconate Monomer Content |

| Degree of Curing | Increases with higher itaconate content, up to an optimal point. |

| Hardness | Can be tuned by varying the itaconate concentration. |

| Flexibility | Generally increases with the incorporation of long-chain dialkyl itaconates. |

| Solvent Resistance | Improves with a higher degree of crosslinking. |

Exploration in Green Solvents and Sustainable Polymer Additives

The drive towards a more sustainable chemical industry has led to increased interest in bio-based monomers and polymers. Itaconic acid, being derivable from the fermentation of carbohydrates, is a prime example of a renewable platform chemical. Consequently, its derivatives, including this compound, are considered to be of interest in the development of sustainable polymeric materials.

One of the significant applications of this compound is in the synthesis of bio-based thermoplastic elastomers. Research has shown that it can be polymerized using controlled/living radical polymerization techniques, such as Reversible Addition-Fragmentation Chain-transfer (RAFT) polymerization, to produce well-defined polymers. researchgate.netnih.gov In these studies, Bis(2-ethylhexyl) itaconate has been used as a "soft" segment in block copolymers, where the other block is a "hard" polymer, such as one derived from an itaconimide. nih.gov The resulting triblock copolymers can exhibit the properties of thermoplastic elastomers, which combine the processability of thermoplastics with the elasticity of elastomers. nih.gov

The successful controlled polymerization of itaconic acid esters like Bis(2-ethylhexyl) itaconate opens up possibilities for creating a new range of bio-based polymers with tailored properties. The number-average molecular weights of these polymers have been shown to increase with monomer conversion, while maintaining relatively narrow molecular weight distributions, which is indicative of a controlled polymerization process. researchgate.netnih.gov

Furthermore, there is potential for this compound to be used as a sustainable polymer additive, specifically as a plasticizer. Plasticizers are added to polymers to increase their flexibility and durability. Given its ester structure and long alkyl chains, this compound is a candidate for a bio-based alternative to traditional petroleum-derived plasticizers. A patent has listed Bis(2-ethylhexyl) itaconate as a potential plasticizer, highlighting its relevance in this application area. google.com

Table 2: Research Findings on Bis(2-ethylhexyl) itaconate in Sustainable Polymers

| Application | Polymerization Technique | Key Findings |

| Bio-based Thermoplastic Elastomers | RAFT Polymerization | - Can be used to form the soft segment in block copolymers. - Enables the synthesis of well-defined polymers with controlled molecular weights. researchgate.netnih.gov |

| Sustainable Polymer Additive | Not Applicable (used as an additive) | - Listed as a potential bio-based plasticizer. google.com |

No Publicly Available Data on the Environmental Fate and Degradation of this compound

Following a comprehensive and thorough search of publicly available scientific literature, it has been determined that there is no specific research data available on the environmental fate and degradation pathways of the chemical compound This compound .

Extensive searches were conducted to locate studies pertaining to the microbial and abiotic degradation of this specific compound, as outlined in the requested article structure. These searches aimed to identify information regarding:

Microbial Degradation Mechanisms: Including the isolation and characterization of microorganisms capable of biodegrading this compound, the elucidation of enzymatic degradation pathways and their intermediates, and factors that might influence the rate of its biodegradation.

Abiotic Degradation Processes: Including studies on its hydrolytic degradation kinetics and mechanisms, as well as its photodegradation under various environmental conditions.

Therefore, it is not possible to generate the requested in-depth article with detailed research findings and data tables for "Environmental Fate and Degradation Pathways of this compound" due to the absence of foundational scientific data.

Environmental Fate and Degradation Pathways of Bis 2 Ethylhexyl Methylenesuccinate

Environmental Distribution and Transformation Research

Research into the environmental behavior of itaconate-based polymers indicates that their distribution and transformation are influenced by both biotic and abiotic factors. The ester linkages in these polymers are susceptible to hydrolysis, a process that can be catalyzed by microbial enzymes present in various environmental compartments such as soil and water.

The general process of biodegradation for itaconate-based polyesters involves the enzymatic cleavage of the ester bonds, leading to the formation of smaller, water-soluble oligomers and, eventually, itaconic acid and the corresponding alcohol. Itaconic acid itself is a naturally occurring compound that can be metabolized by various microorganisms.

Studies on itaconate-based polyesters have demonstrated their susceptibility to degradation under different environmental conditions. For instance, the degradation of poly(lactic acid)-itaconate nanoparticles has been observed to proceed via hydrolysis, with the rate being influenced by pH. This process leads to the release of itaconic acid and lactic acid. The degradation mechanism appears to be a random cleavage of the ester bonds within the polymer chain.

The structure of the alkyl ester group also plays a role in the degradation of poly(di-alkyl itaconates). While specific data on the 2-ethylhexyl ester is scarce, research on other alkyl esters can provide general trends. The degradation of itaconate-based materials in the environment is a key area of research for assessing their long-term impact and for the design of sustainable polymers.

Table 1: Research Findings on the Degradation of Itaconate-Based Polymeric Materials

| Polymer/Material | Degradation Condition | Key Findings |

| Poly(lactic acid)-itaconate Nanoparticles | Phosphate Buffer Saline (pH 5.3 and 7.4) | Degradation occurs via hydrolysis, releasing itaconic acid and lactic acid. The process is influenced by pH, with a slight increase in released products at higher pH. The primary mechanism is suggested to be bulk erosion through random cleavage of ester bonds. |

| Poly(dodecyl itaconate) | Aqueous Environment | Sustained release of itaconic acid and water-soluble itaconate-containing oligomers through hydrolysis. |

| Itaconate-based Copolyesters | Hydrolytic and Enzymatic Conditions | The inclusion of itaconate segments in polyesters can enhance both hydrolysis and enzymatic degradation. |

Controlled Degradation Strategies for Itaconate-Based Polymeric Materials

The inherent reactivity of the itaconate moiety provides opportunities for designing polymers with controlled degradation profiles. These strategies are primarily focused on modifying the polymer backbone to introduce specific triggers for degradation, which can be advantageous for applications requiring a defined service life and subsequent breakdown.

One notable strategy involves the post-polymerization modification of the itaconate vinyl groups with primary amines. This functionalization can lead to a self-degradable polyester (B1180765). The secondary amine-functionalized polymer is stable at lower temperatures but undergoes intramolecular cyclization at elevated temperatures, resulting in the formation of a five-membered lactam and cleavage of the polymer chain. This approach offers a pathway to creating materials with tunable degradation rates.

These controlled degradation strategies are pivotal for the development of "smart" polymeric materials that can be designed to break down under specific environmental cues or after a predetermined period, thereby minimizing their environmental persistence.

Table 2: Overview of Controlled Degradation Strategies for Itaconate-Based Polymers

| Degradation Strategy | Trigger | Mechanism | Outcome |

| Post-polymerization modification with primary amines | Elevated Temperature | Intramolecular cyclization of the resulting secondary amine with the ester group, leading to the formation of a five-membered lactam and polymer chain scission. | Self-degradable polyester with a controllable degradation rate. |

| Amine-triggered degradation | Presence of Amines | Aza-Michael addition of amines to the itaconate double bond, followed by lactamization, which induces rapid chain cleavage. | Rapid degradation of the polymer at room temperature without a catalyst. |

| Copolymerization | Hydrolysis and Enzymatic Action | Incorporation of itaconate units enhances the susceptibility of the polyester backbone to cleavage by water and microbial enzymes. | Tunable degradation rates based on the comonomer ratio and polymer structure. |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed molecular-level analysis of Bis(2-ethylhexyl) methylenesuccinate. It provides definitive information about the compound's structure and is also pivotal in the characterization of polymers derived from this monomer.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the primary methods for the structural elucidation of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

For the monomer, the ¹H NMR spectrum exhibits characteristic signals for the vinyl protons of the methylene (B1212753) group, the protons of the succinate (B1194679) backbone, and the various protons of the two 2-ethylhexyl ester groups. The integration of these signals confirms the relative number of protons, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings, confirming the connectivity of the molecule.

Table 1: Representative ¹H NMR Chemical Shifts for this compound This table presents typical chemical shift values. Actual values may vary slightly based on solvent and experimental conditions.

| Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Methylene (=CH₂) | 6.32 | Singlet |

| Methylene (=CH₂) | 5.69 | Singlet |

| Ester (-OCH₂-) | 4.00 - 4.10 | Multiplet |

| Succinate Backbone (-CH₂-) | 3.34 | Singlet |

| Ethylhexyl (-CH-) | 1.56 - 1.61 | Multiplet |

| Ethylhexyl (-CH₂-) | 1.26 - 1.42 | Multiplet |

| Ethylhexyl (-CH₃) | 0.89 - 0.90 | Multiplet |

In the context of polymerization, where this compound acts as a monomer, NMR is crucial for characterizing the resultant polymer. The disappearance of the vinyl proton signals in the ¹H NMR spectrum is a clear indicator of successful polymerization. Furthermore, ¹H and ¹³C NMR can be used to determine the degree of polymerization by comparing the integrals of the signals from the polymer backbone with those of the end groups. NMR is also a powerful tool for studying the microstructure and tacticity of polymers, providing insights into the stereochemical arrangement of the monomer units within the polymer chain.

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or polymers, two-dimensional (2D) NMR techniques are employed. These experiments provide correlation data that reveal connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, a COSY spectrum would show correlations between the protons within the 2-ethylhexyl chains, confirming their structure.

HSQC (Heteronuclear Single Quantum Coherence): This is a heteronuclear experiment that correlates directly bonded proton and carbon atoms. An HSQC spectrum of this compound would show a cross-peak for each C-H bond, definitively linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying connectivity across quaternary carbons and ester carbonyl groups. For instance, an HMBC spectrum would show a correlation between the protons of the ester's -OCH₂- group and the carbonyl carbon of the succinate moiety, confirming the ester linkage.

Together, these 2D NMR techniques provide a comprehensive and detailed map of the molecular structure, leaving no ambiguity in the structural assignment of this compound and its polymeric derivatives.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of this compound, assess its purity, and identify impurities or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing volatile and semi-volatile compounds.

For purity analysis, a sample of this compound is injected into the GC, where it is vaporized and separated from any volatile impurities. As each component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparison to spectral libraries. This allows for the detection and identification of any residual starting materials, solvents, or by-products from its synthesis.

GC-MS is also a valuable tool for studying the degradation of this compound. Through techniques like pyrolysis-GC-MS, the compound can be thermally degraded under controlled conditions, and the resulting volatile breakdown products can be separated and identified. Potential degradation products from the ester linkages could include 2-ethylhexanol and other smaller molecules resulting from the fragmentation of the succinate backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hybrid technique that is particularly suited for the analysis of non-volatile and thermally labile compounds. It is a complementary technique to GC-MS.

LC-MS can be used to analyze this compound directly, as well as any non-volatile impurities or degradation products. This is especially relevant for analyzing products of hydrolysis, such as the corresponding carboxylic acids, which may not be sufficiently volatile for GC-MS analysis without derivatization. The use of different LC columns, such as reversed-phase C18 columns, allows for the separation of compounds based on their polarity before they are introduced into the mass spectrometer for detection and identification.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to within a few parts per million (ppm). This level of accuracy allows for the unambiguous determination of a compound's elemental composition.

By subjecting this compound to HRMS analysis, its molecular formula can be confirmed with a high degree of confidence. The experimentally measured accurate mass is compared to the calculated theoretical mass for the proposed elemental formula. A close match between the two values provides strong evidence for the compound's identity and elemental composition. This technique is invaluable for confirming the structure of newly synthesized compounds and for distinguishing between compounds that may have the same nominal mass but different elemental formulas.

Table 2: HRMS Data for this compound ([M+Na]⁺ Adduct) This table illustrates the principle of accurate mass measurement for molecular formula confirmation.

| Molecular Formula | Adduct | Calculated m/z | Measured m/z (example) | Mass Error (ppm) |

|---|---|---|---|---|

| C₂₁H₃₈O₄ | [M+Na]⁺ | 377.2611 | 377.2609 | -0.53 |

Compound Names

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule. The method is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting absorption spectrum serves as a molecular "fingerprint."

For this compound, the FTIR spectrum is expected to show distinct absorption bands corresponding to its key functional groups: the ester carbonyl groups (C=O), the carbon-carbon double bond (C=C) of the methylene group, and the various carbon-hydrogen bonds (C-H) in the ethylhexyl chains. FTIR analysis is also invaluable for monitoring the polymerization of the monomer, typically indicated by the disappearance of the C=C stretching vibration as the reaction proceeds. researchgate.netresearchgate.net